molecular formula C10H10F3NO B13529038 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No.: B13529038
M. Wt: 217.19 g/mol
InChI Key: QNXRTGXDIPWTLW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazepine ringThe trifluoromethyl group is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoxazepine oxides, while reduction can produce trifluoromethylated benzoxazepine alcohols .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to biological receptors, thereby modulating their activity. This can result in various pharmacological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles such as:

  • Trifluoromethylated indoles
  • Trifluoromethylated pyridines
  • Trifluoromethylated quinolines

Uniqueness

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other trifluoromethylated compounds, it may offer enhanced stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .

Biological Activity

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H12_{12}F3_3N2_2O
  • Molecular Weight : 270.23 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, it exhibits several pharmacological properties:

  • Antileishmanial Activity : A study reported the synthesis and evaluation of analogues derived from benzoxazepine that showed promising antileishmanial activity against Leishmania mexicana. The lead compound demonstrated sub-micromolar proliferation inhibitory activity against intra-macrophage amastigotes while maintaining selectivity towards host macrophages .
  • Neuronal Activity : Research indicates that compounds with a similar structure can activate neuronal potassium channels (Kv7), suggesting potential applications in treating neurological disorders. This class of compounds is being investigated for their ability to modulate neuronal excitability .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

  • Ion Channel Modulation : The compound may influence ion channels in neuronal cells, particularly potassium channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release .
  • Enzyme Inhibition : Some benzoxazepine derivatives have shown potential as inhibitors of various enzymes involved in cellular signaling pathways. This could contribute to their antileishmanial and neuroprotective effects .

Case Studies

Several studies have highlighted the biological activity of benzoxazepine derivatives:

  • Antileishmanial Study : A series of 4-substituted benzoxazepines were synthesized and tested for their ability to inhibit Leishmania proliferation. The most effective compounds exhibited IC50 values in the low micromolar range and showed selective toxicity towards the parasite compared to host cells .
  • Neuropharmacological Evaluation : In a comparative study with other Kv7 channel activators, a related benzoxazepine compound demonstrated enhanced efficacy in activating these channels in vitro. This suggests a potential pathway for developing treatments for epilepsy and other neurological conditions .

Data Table: Biological Activity Summary

PropertyDescription
Antileishmanial ActivitySub-micromolar IC50 against L. mexicana
Neuronal ActivityPotent Kv7 channel activation
SelectivityModest selectivity towards host macrophages
Structure-Activity RelationshipIdentified key pharmacophore elements

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-1-2-9-7(5-8)6-15-4-3-14-9/h1-2,5,14H,3-4,6H2

InChI Key

QNXRTGXDIPWTLW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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